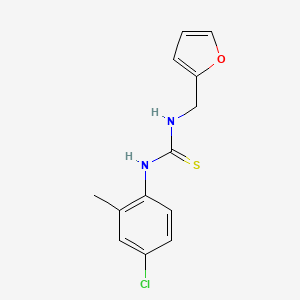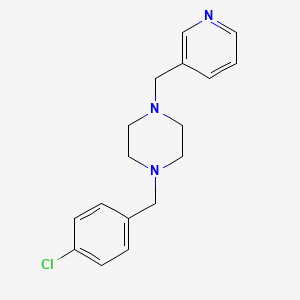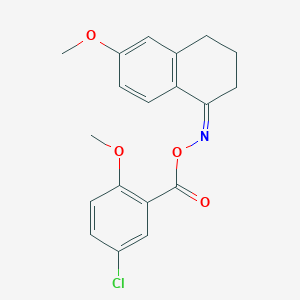
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime, also known as MON-58, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Moreover, 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In the brain, 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been shown to reduce oxidative stress and inflammation by inhibiting the activity of the enzyme NADPH oxidase and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of topoisomerase II and the Akt/mTOR signaling pathway. Moreover, 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been investigated for its anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has several advantages for lab experiments, including its relative ease of synthesis and its potential therapeutic applications in various fields of scientific research. However, there are also some limitations to working with 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime. Firstly, further studies are needed to fully understand the mechanism of action of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime in cancer cells and the brain. Moreover, more research is needed to investigate the potential therapeutic applications of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime in other fields of scientific research, such as cardiovascular disease and diabetes. Additionally, the development of more potent and selective analogs of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime could lead to the discovery of new therapeutic agents. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime could provide valuable information for its potential clinical use.
Conclusion:
In conclusion, 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. The synthesis method is relatively straightforward, and 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been studied for its potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory effects. The mechanism of action of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has several advantages for lab experiments, including its relative ease of synthesis and its potential therapeutic applications. However, there are also some limitations to working with 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime, including its limited solubility in water and its potential toxicity at high concentrations. There are several future directions for the research of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime, including further studies to fully understand its mechanism of action and investigation of its potential therapeutic applications in other fields of scientific research.
合成法
The synthesis of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime involves the reaction of 6-methoxy-1-tetralone with 5-chloro-2-methoxybenzoyl chloride in the presence of a base and a catalyst. The resulting product is then treated with hydroxylamine hydrochloride to yield 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
科学的研究の応用
6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been studied for its potential therapeutic applications in various fields of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 6-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(5-chloro-2-methoxybenzoyl)oxime has been investigated for its anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.
特性
IUPAC Name |
[(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 5-chloro-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-23-14-7-8-15-12(10-14)4-3-5-17(15)21-25-19(22)16-11-13(20)6-9-18(16)24-2/h6-11H,3-5H2,1-2H3/b21-17- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWNPRPNZAPRRL-FXBPSFAMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=C(C=CC(=C3)Cl)OC)CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N\OC(=O)C3=C(C=CC(=C3)Cl)OC)/CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chlorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5829968.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5829987.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5829998.png)
![2-[(4-tert-butylbenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5830017.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5830018.png)
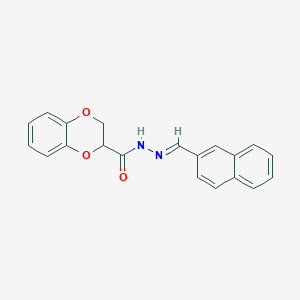
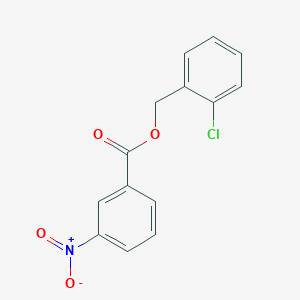
![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5830037.png)
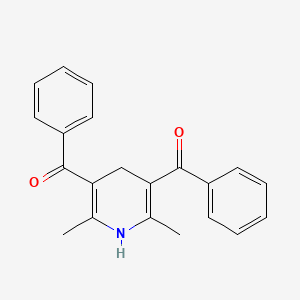
![5-imino-6-(3-pyridinylmethylene)-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5830050.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5830069.png)
